Cas no 863002-10-2 (3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole)
3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 1H-Indole, 3-[5-[[(2,5-dimethylphenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-
- 3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
- F0653-0098
- AKOS024592207
- 3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
- 863002-10-2
-
- Inchi: 1S/C20H20N4S/c1-13-8-9-14(2)15(10-13)12-25-20-23-22-19(24(20)3)17-11-21-18-7-5-4-6-16(17)18/h4-11,21H,12H2,1-3H3
- InChI Key: ZSNOFZNDQDYJPI-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(C2N(C)C(SCC3=CC(C)=CC=C3C)=NN=2)=C1
Computed Properties
- Exact Mass: 348.14086783g/mol
- Monoisotopic Mass: 348.14086783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 71.8Ų
3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0653-0098-2μmol |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0653-0098-5μmol |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0653-0098-1mg |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0653-0098-2mg |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0653-0098-3mg |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0653-0098-4mg |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0653-0098-5mg |
3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
863002-10-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
Research Briefing on 3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS: 863002-10-2)
The compound 3-(5-{(2,5-dimethylphenyl)methylsulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS: 863002-10-2) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This briefing synthesizes the latest findings regarding its chemical properties, biological activities, and potential therapeutic applications.
Recent studies have focused on the compound's unique structural features, which combine a 1,2,4-triazole core with an indole moiety through a methylsulfanyl linker. This hybrid architecture has demonstrated remarkable interactions with various biological targets, particularly in the context of kinase inhibition. The presence of the 2,5-dimethylphenyl group appears to significantly enhance the compound's binding affinity and selectivity.
In vitro evaluations have revealed potent inhibitory activity against several cancer-related protein kinases, with IC50 values in the low micromolar range. Particularly noteworthy is the compound's selective inhibition of certain receptor tyrosine kinases involved in tumor angiogenesis, suggesting potential applications in oncology drug development. Molecular docking studies have provided insights into the binding mode, showing favorable interactions with key amino acid residues in the ATP-binding pocket.
Pharmacokinetic studies in animal models indicate that the compound exhibits acceptable oral bioavailability and reasonable metabolic stability. The methylsulfanyl group appears to confer improved solubility compared to similar compounds without this modification, while maintaining sufficient lipophilicity for membrane penetration. These properties make it an attractive lead compound for further optimization.
Current research efforts are exploring structure-activity relationships (SAR) around this scaffold, with particular attention to modifications of the triazole ring and indole substituents. Preliminary results suggest that subtle changes in these regions can dramatically affect both potency and selectivity profiles. Several analogs have shown improved activity against specific kinase targets while maintaining favorable drug-like properties.
Safety assessments conducted to date indicate a reasonable therapeutic window, though further toxicological studies are warranted. The compound has shown minimal off-target effects in comprehensive kinase profiling assays, suggesting good specificity. Researchers are particularly encouraged by its apparent ability to overcome certain resistance mechanisms observed with existing kinase inhibitors.
Future research directions include optimization of the lead compound for improved pharmacokinetic properties, expansion of target profiling, and evaluation in more complex disease models. The compound's unique chemical structure and promising biological activity profile position it as a valuable addition to the medicinal chemist's toolkit for developing next-generation targeted therapies.
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